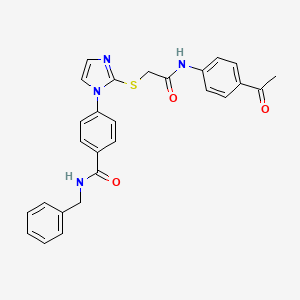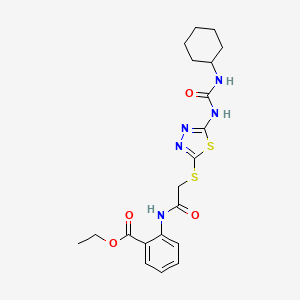
4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide, is a derivative of benzothiazole and imidazole, which are heterocyclic compounds known for their pharmacological activities. The structure suggests that it is a complex molecule with potential antitumor activity, as indicated by the presence of an imidazole ring, a common feature in many biologically active compounds.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of the core benzothiazole or imidazole structure, followed by acetylation and subsequent reactions with various sulfur-containing heterocycles. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and reaction with heterocyclic mercapto derivatives in the presence of potassium carbonate . Similar synthetic strategies could be applied to the compound , with the appropriate selection of starting materials and reaction conditions tailored to introduce the benzylbenzamide moiety.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, which can contribute to the molecule's ability to interact with biological targets. The imidazole ring, in particular, is a five-membered planar ring that is electron-rich and can participate in hydrogen bonding and metal coordination . The presence of the acetamide group suggests potential hydrogen bond donor and acceptor capabilities, which could be crucial for the biological activity of the compound.
Chemical Reactions Analysis
Compounds with imidazole rings can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, N-chloro-N'-arylbenzamidines can react with diaminoethenes to yield 4-amino-5-chloroimidazoles, which can then be reduced to 4-amino-5-unsubstituted imidazoles . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and reactivity. The benzothiazole and imidazole rings are known for their stability and planarity, which can contribute to the rigidity of the molecule and potentially affect its ability to bind to biological targets . The acetamide group can influence the compound's solubility in water and organic solvents, which is important for its pharmacokinetic properties.
科学的研究の応用
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds similar to 4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide, have been extensively reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promising results in preclinical testing stages for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).
Synthesis and Biological Importance of Benzothiazoles
Another related area of research focuses on the (thio)urea and benzothiazole derivatives, noted for their broad spectrum of biological activities. The fusion of these groups results in compounds like 2-(thio)ureabenzothizoles, which are of significant importance in medicinal chemistry due to their applications in treating rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. This highlights the role of such compounds in developing new therapeutic agents and exploring their pharmacological activities (Rosales-Hernández et al., 2022).
Phosphorylated Derivatives of 1,3-Azoles
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored due to their chemical and biological properties. These compounds are synthesized through reactions involving imidazole metallic derivatives and phosphorus halides, among other methods. Their diverse biological activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, make them interesting for further research and development (Abdurakhmanova et al., 2018).
Benzofused Thiazoles in Fused Heterocycles Synthesis
Research into 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, including thia- and selenadiazoles, demonstrates their utility in synthesizing various heterocyclic compounds, such as 1-benzofurans and indoles. The synthetic potential of these derivatives underscores the broad applicability of similar compounds in heterocyclic chemistry and drug development (Petrov & Androsov, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-19(32)21-7-11-23(12-8-21)30-25(33)18-35-27-28-15-16-31(27)24-13-9-22(10-14-24)26(34)29-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVZRBGRIVVSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)


![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)
